Product packaging for 3-Amino-2,6-dibromobenzoic acid(Cat. No.:)

3-Amino-2,6-dibromobenzoic acid

Cat. No.: B12456819
M. Wt: 294.93 g/mol
InChI Key: NDBRRWMEBDAYRG-UHFFFAOYSA-N
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Description

3-Amino-2,6-dibromobenzoic acid is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO2 B12456819 3-Amino-2,6-dibromobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

3-amino-2,6-dibromobenzoic acid

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

NDBRRWMEBDAYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Br)C(=O)O)Br

Origin of Product

United States

Contextualization Within Halogenated Aminobenzoic Acid Derivatives and Anthranilate Chemistry

3-Amino-2,6-dibromobenzoic acid belongs to the broader class of halogenated aminobenzoic acids. These are derivatives of aminobenzoic acid where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogen atoms. The parent structures, aminobenzoic acids, are aromatic compounds containing both an amino group (-NH2) and a carboxylic acid group (-COOH). nih.gov A key member of this family is anthranilic acid (2-aminobenzoic acid), which is a precursor in the biosynthesis of the amino acid tryptophan. core.ac.ukwikipedia.org

The chemistry of anthranilic acid and its derivatives, often referred to as anthranilate chemistry, is rich and varied. These compounds are amphoteric, meaning they have both acidic and basic functional groups. wikipedia.org The presence of halogens, such as bromine in the case of this compound, significantly modifies the electronic properties of the aromatic ring. Halogens are electron-withdrawing groups, which can influence the acidity of the carboxylic acid, the basicity of the amino group, and the reactivity of the ring towards electrophilic or nucleophilic substitution. mdpi.com This makes halogenated aminobenzoic acids versatile starting materials for the synthesis of a wide array of more complex molecules. nih.govresearchgate.net The specific positioning of the two bromine atoms ortho and para to the amino group in this compound creates a distinct steric and electronic environment that can be exploited in targeted chemical synthesis.

Significance As a Versatile Intermediate and Building Block in Complex Organic Synthesis

The true significance of 3-Amino-2,6-dibromobenzoic acid lies in its role as a versatile intermediate and building block in organic synthesis. Anthranilic acid derivatives are well-established precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govnih.gov

One of the most prominent applications of anthranilate chemistry is in the synthesis of quinazolines and quinazolinones. nih.gov These bicyclic heterocyclic systems are of great interest due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ajol.info The general synthetic strategy involves the acylation of the amino group of an anthranilic acid derivative, followed by cyclization with a source of nitrogen, such as an amine or hydrazine (B178648), to form the quinazolinone ring. nih.gov

In this context, this compound can serve as a key starting material for the preparation of quinazoline (B50416) derivatives with bromine atoms at the 5- and 7-positions of the final heterocyclic structure. The presence of these bulky halogen atoms can influence the biological activity and pharmacokinetic properties of the resulting molecules. Furthermore, the bromine atoms can act as handles for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of compounds for drug discovery.

Recent research has also highlighted the potential of halogen-substituted anthranilic acid derivatives as a novel chemical platform for developing androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov Studies have shown that specific halogen substitution patterns can lead to potent AR antagonists that are effective against mutant forms of the receptor, suggesting a different mechanism of action compared to existing drugs. nih.gov This opens up possibilities for using building blocks like this compound in the design of new-generation therapeutics.

Overview of Current Research Trajectories and Future Investigative Paradigms

Historical and Contemporary Approaches to the Synthesis of this compound

The synthesis of this compound has been approached through several primary strategies, each with its own set of advantages and challenges. These methods primarily include the direct bromination of aminobenzoic acid precursors, the reduction of nitro-substituted benzoic acids, and multi-step pathways involving various precursor molecules.

Electrophilic Bromination Strategies of Aminobenzoic Acid Precursors

Electrophilic bromination is a fundamental and direct method for introducing bromine atoms onto an aromatic ring. In the context of synthesizing this compound, this strategy typically involves the use of a suitable aminobenzoic acid precursor.

The amino group (-NH₂) in a precursor like 3-aminobenzoic acid is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. reddit.comwikipedia.org This means it directs incoming electrophiles, such as the bromonium ion (Br⁺), to the positions ortho and para to itself. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. shaalaa.combrainly.in When both are present on the benzene (B151609) ring, their directing effects can be either cooperative or conflicting. In the case of 3-aminobenzoic acid, the positions ortho (2 and 4) and para (6) to the amino group are activated. The position meta (5) to the carboxylic acid is also a potential site for substitution. The interplay of these directing effects is crucial in determining the final product distribution.

A common procedure involves the direct bromination of m-aminobenzoic acid. orgsyn.org While this can lead to the desired product, it often results in a mixture of brominated isomers, including the formation of 3-Amino-2,4,6-tribromobenzoic acid, due to the strong activating nature of the amino group. orgsyn.org Achieving selective dibromination at the 2 and 6 positions requires careful control of reaction conditions, such as temperature, solvent, and the amount of brominating agent.

PrecursorReagentProduct(s)Notes
3-Aminobenzoic acidBromineThis compound, 3-Amino-2,4,6-tribromobenzoic acidThe strong activating effect of the amino group can lead to over-bromination. orgsyn.org

Reduction-Based Syntheses from Nitro-Substituted Benzoic Acids

An alternative and often more controlled approach involves the synthesis of a nitro-substituted benzoic acid followed by the reduction of the nitro group to an amino group. This strategy takes advantage of the deactivating and meta-directing nature of the nitro group (-NO₂).

The synthesis can start from 3-nitrobenzoic acid. orgsyn.org Bromination of this precursor would be directed to the positions meta to the nitro group. However, to achieve the 2,6-dibromo substitution pattern, a different starting material is often necessary. A plausible route could involve starting with a precursor where the desired substitution pattern is established before the introduction of the amino group. For instance, the synthesis of 2,6-dibromo-3-nitrobenzoic acid could be a key intermediate. The subsequent reduction of the nitro group would then yield the target compound, this compound.

Various reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl). For example, tin(II) chloride dihydrate in acetic acid has been used for the reduction of a nitro group in a similar benzoic acid derivative. chemicalbook.com

A reported synthesis of 2-amino-6-nitrobenzoic acid involves the reaction of 2-halo-6-nitrobenzoic acid with ammonia (B1221849) in the presence of a cuprous catalyst. google.com While not a direct synthesis of the dibromo- a similar strategy could be envisioned.

Starting MaterialIntermediateFinal ProductReagents for Reduction
2,6-Dibromo-3-nitrobenzoic acid-This compoundCatalytic hydrogenation (H₂/Pd), Sn/HCl, Fe/HCl, SnCl₂·2H₂O chemicalbook.com

Multi-Step Synthetic Routes and Precursor Chemistry (e.g., m-aminobenzoic acid)

Multi-step synthetic sequences offer greater control over the regioselectivity of the bromination and the final substitution pattern. These routes often involve the use of protecting groups or the strategic introduction and modification of functional groups.

One potential multi-step route starting from m-aminobenzoic acid could involve:

Protection of the amino group: The highly activating amino group can be protected, for example, by acetylation to form an acetamido group. This lessens its activating strength and provides steric hindrance, which can influence the position of subsequent bromination.

Bromination: The protected intermediate is then brominated. The directing effects of the acetamido and carboxyl groups would need to be carefully considered to achieve the desired 2,6-dibromo substitution.

Deprotection: Finally, the protecting group is removed to reveal the amino group, yielding this compound.

Another multi-step approach could start from a different precursor altogether, where the desired bromine atoms are introduced early in the synthesis. For example, starting with 2,6-dibromoaniline, one could introduce a carboxyl group at the 3-position through a series of reactions, such as formylation followed by oxidation. chemicalbook.com

The synthesis of related compounds, such as 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, highlights the complexity of multi-step syntheses involving substituted aminobenzoic acids. nih.govresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Production

Modern synthetic chemistry is increasingly focused on developing more efficient, scalable, and environmentally friendly processes. These principles are being applied to the synthesis of complex molecules like this compound.

Development of Selective Catalytic Methods for Halogenation and Amination

The development of selective catalytic methods is a key area of research for improving the synthesis of halogenated and aminated compounds.

Catalytic Halogenation: Instead of using stoichiometric amounts of bromine, which can lead to over-halogenation and the formation of hazardous byproducts, catalytic methods are being explored. These methods often employ a catalyst to generate a more selective brominating agent in situ. While specific examples for this compound are not readily available in the provided search results, the general trend in organic synthesis is to move towards such catalytic approaches for improved selectivity and sustainability. nih.gov

Catalytic Amination: Similarly, catalytic methods for introducing amino groups are well-established and offer a greener alternative to traditional reduction methods that use stoichiometric metal reagents. For instance, catalytic transfer hydrogenation or the use of advanced amination catalysts could be applied. A patent describes the synthesis of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid using a cuprous catalyst, which represents a catalytic amination approach. google.com

Implementation of Flow Chemistry and Scalable Synthetic Procedures

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scalability. The synthesis of fine chemicals and pharmaceutical intermediates is increasingly utilizing flow chemistry to enhance efficiency and consistency.

While a specific flow chemistry synthesis for this compound is not detailed in the search results, the principles of flow chemistry could be applied to several steps in its synthesis. For example, the bromination and nitration reactions, which are often exothermic and can be difficult to control in large batches, could be performed more safely and efficiently in a flow reactor. This would allow for precise control of reaction time, temperature, and stoichiometry, potentially leading to higher yields and purities of the desired product. The development of scalable syntheses is crucial for industrial production, and flow chemistry is a powerful tool for achieving this.

Derivatization Strategies of this compound

The structure of this compound presents three distinct reactive sites for chemical modification: the carboxylic acid group, the primary amino group, and the two bromine atoms attached to the aromatic ring. This trifunctionality allows for selective derivatization, enabling the synthesis of a diverse range of complex molecules. These modifications are pivotal for tuning the molecule's physical, chemical, and biological properties, making it a valuable building block in medicinal and materials science research. The reactivity of each functional group can be independently harnessed to build molecular complexity. molport.com

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under heating. This classic method, known as Fischer esterification, is an equilibrium process. Alternatively, the carboxylic acid can be treated with a reagent like thionyl chloride to form an acyl chloride, which then reacts readily with an alcohol to yield the corresponding ester.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols, the carboxylic acid usually requires activation. Common methods include converting the acid to an acyl chloride or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an amide bond under mild conditions. For instance, 3,5-dibromobenzoic acid has been used to synthesize various amide derivatives, such as (L)-methyl 2-(3,5-dibromobenzamido)-3-phenylpropanoate. chemicalbook.com

The table below illustrates potential esterification and amidation reactions.

Reaction TypeReactantReagent/ConditionsProduct
EsterificationMethanolH₂SO₄, RefluxMethyl 3-amino-2,6-dibromobenzoate
EsterificationEthanolSOCl₂, PyridineEthyl 3-amino-2,6-dibromobenzoate
AmidationAnilineEDC, DMAPN-phenyl-3-amino-2,6-dibromobenzamide
AmidationBenzylamineDCCN-benzyl-3-amino-2,6-dibromobenzamide

Modifications at the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group on the benzene ring is a versatile handle for introducing a variety of functional groups.

Acylation: The amino group can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). This reaction is often used to protect the amino group or to introduce specific acyl moieties. For example, the reaction with acetyl chloride would yield N-(3-carboxy-2,4-dibromophenyl)acetamide. Derivatization reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with amino groups to form stable derivatives for analysis. waters.com

Alkylation: N-alkylation of the amino group can be performed using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, reacting the amino group with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). This process forms a highly reactive diazonium salt. This intermediate is seldom isolated and is used directly in subsequent reactions (e.g., Sandmeyer, Schiemann, or Gomberg-Bachmann reactions) to replace the amino group with a wide range of substituents, including halogens, cyano, hydroxyl, or aryl groups. A similar diazotization step is employed in the synthesis of 3,5-dibromobenzoic acid from an amino precursor. chemicalbook.com

The table below summarizes key modifications at the amino group.

Reaction TypeReagentConditionsProduct Class
AcylationAcetyl ChlorideBase (e.g., Pyridine)N-Acyl Amide
AlkylationMethyl IodideBase (e.g., K₂CO₃)N-Alkylated Amine
DiazotizationNaNO₂, HCl0–5 °CAryl Diazonium Salt

Reactivity of Bromine Substituents in Cross-Coupling and Other Functionalization Reactions

The two bromine atoms on the aromatic ring are key to expanding the molecular framework through various metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these powerful bond-forming transformations.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the aryl bromide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. doi.org This reaction forms a new carbon-carbon bond. For example, coupling this compound with phenylboronic acid could selectively yield 3-amino-2-bromo-6-phenylbenzoic acid or 3-amino-2,6-diphenylbenzoic acid, depending on the stoichiometry and reaction conditions. Similar Suzuki couplings are performed on related structures like 2-amino-6-bromobenzothiazole (B93375) to produce aryl-substituted derivatives. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This provides a direct route to synthesize complex diaryl amines or N-aryl alkylamines from this compound. This method has been successfully applied to synthesize chiral 3-amino-BODIPYs from 3,5-dihalogen-BODIPYs. nih.gov

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene, creating a new C-C bond. This allows for the introduction of vinyl groups onto the aromatic ring.

The reactivity of the two bromine atoms can potentially be differentiated based on the electronic and steric environment, allowing for sequential, selective functionalization.

The table below provides examples of cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, BaseAryl-substituted benzoic acid
Buchwald-HartwigMorpholinePd catalyst, Ligand, BaseN-Aryl amine derivative
Heck CouplingStyrenePd(OAc)₂, Ligand, BaseStilbene derivative
SonogashiraPhenylacetylenePd/Cu catalyst, BaseAryl-alkyne derivative

Single Crystal X-ray Diffraction Studies

Although a dedicated single-crystal X-ray diffraction study for this compound is not publicly documented, the methodologies for such an analysis are well-established. The process would involve growing single crystals of the compound, irradiating them with X-rays, and analyzing the resulting diffraction pattern to determine the precise location of each atom in the crystal lattice.

Based on the analysis of related structures, the molecular geometry of this compound is expected to feature a largely planar benzene ring. The carboxylic acid group and the amino group, being substituents on the ring, will have specific orientations. The steric hindrance imposed by the two bulky bromine atoms at the ortho positions (2 and 6) to the carboxylic acid group would likely cause the carboxyl group to be twisted out of the plane of the benzene ring. This is a common feature observed in ortho-substituted benzoic acids.

The solid-state structure of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R22(8) ring motif.

Furthermore, the amino group provides additional sites for hydrogen bonding, acting as a hydrogen bond donor. These N-H groups can form hydrogen bonds with the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid groups of adjacent molecules, or even with the bromine atoms, although the latter would be weaker interactions. These interactions would link the primary dimeric units into more extended one-, two-, or three-dimensional supramolecular architectures. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, could also play a role in the crystal packing, with Br···O or Br···N interactions further stabilizing the structure.

The nature and position of substituents on the benzoic acid ring profoundly influence the resulting crystal packing. In this compound, the two bromine atoms introduce significant steric bulk and the potential for halogen bonding. The amino group, with its hydrogen-bonding capabilities, adds another layer of complexity to the intermolecular interactions.

Polymorphism and Solid-State Characteristics of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites.

Different crystallization conditions, such as the choice of solvent, temperature, and rate of crystallization, can lead to the formation of different polymorphs of this compound. Each polymorph would have a distinct crystal structure, leading to variations in physical properties like melting point, solubility, and stability.

Spectroscopic Characterization Techniques and Interpretation for 3 Amino 2,6 Dibromobenzoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the molecular vibrations of 3-Amino-2,6-dibromobenzoic acid. These techniques are complementary and crucial for identifying functional groups and understanding intermolecular and intramolecular interactions.

Detailed Band Assignments and Characteristic Vibrations of Functional Groups

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its primary functional groups: the carboxylic acid (-COOH), the amino group (-NH₂), the carbon-bromine bonds (C-Br), and the benzene (B151609) ring itself.

Carboxylic Acid Group (-COOH):

O-H Stretch: The hydroxyl (O-H) stretching vibration of the carboxylic acid typically appears as a very broad band in the FT-IR spectrum, generally in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures formed by carboxylic acids in the solid state.

C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and recognizable bands in the IR spectrum, expected around 1715-1680 cm⁻¹. Its precise position can be influenced by intramolecular hydrogen bonding with the adjacent amino group. For instance, in pentabromobenzoic acid, this band is observed at 1711 cm⁻¹ mdpi.com.

C-O Stretch and O-H Bend: Vibrations corresponding to the C-O stretching and in-plane O-H bending are coupled and typically found in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

Amino Group (-NH₂):

N-H Stretches: The amino group gives rise to two distinct stretching bands: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). These are typically observed in the 3500-3300 cm⁻¹ range in FT-IR spectra. For aminobenzoic acids, these bands are generally found between 3500-3100 cm⁻¹ researchgate.net.

N-H Bend: The scissoring (bending) vibration of the NH₂ group is expected to appear in the 1650-1580 cm⁻¹ region.

Aromatic Ring and C-Br Vibrations:

C-H Stretches: Aromatic C-H stretching vibrations occur above 3000 cm⁻¹.

C=C Stretches: The characteristic stretching vibrations of the aromatic ring's carbon-carbon bonds appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 680-515 cm⁻¹, due to the heavy mass of the bromine atom.

Interactive Table 1: Expected FT-IR/FT-Raman Band Assignments for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Notes
Asymmetric N-H Stretch Amino (-NH₂) ~3450 Two distinct bands expected for NH₂ stretch.
Symmetric N-H Stretch Amino (-NH₂) ~3350 Position influenced by hydrogen bonding.
O-H Stretch Carboxylic Acid (-COOH) 3300-2500 (Broad) Characteristic broad absorption due to H-bonding.
C=O Stretch Carboxylic Acid (-COOH) 1715-1680 Strong, sharp band. Position sensitive to environment.
N-H Bend (Scissoring) Amino (-NH₂) 1650-1580 Often overlaps with aromatic C=C stretches.
C=C Stretch Aromatic Ring 1600-1450 Multiple bands characteristic of the benzene ring.
C-O Stretch / O-H Bend Carboxylic Acid (-COOH) 1440-1210 Coupled vibrations, can be complex.

Analysis of Hydrogen Bonding Effects on Vibrational Modes

Hydrogen bonding plays a critical role in the vibrational spectrum of this compound. Both intramolecular (within the molecule) and intermolecular (between molecules) hydrogen bonds are expected.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the carboxylic acid's hydroxyl group and the nitrogen of the amino group at the 3-position, or with the bromine at the 2-position. Such an interaction would cause a red shift (shift to lower frequency) and broadening of the O-H stretching band. Similarly, the C=O stretching frequency might be lowered.

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids typically form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. This dimerization is the primary reason for the significant broadening of the O-H stretch and a lowering of the C=O stretching frequency compared to the monomeric state. The amino groups can also participate in intermolecular hydrogen bonding, which would cause the N-H stretching and bending vibrations to shift to lower wavenumbers. In studies of aminobenzoic acids complexed with metals, a shift of the ν(NH₂) band to lower wavenumbers indicates the participation of the amino group in bonding researchgate.net. Similar shifts are expected due to intermolecular hydrogen bonding in the pure solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

Chemical Shift Analysis for Structural Elucidation and Proton Exchange

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the carboxylic acid, the amino group, and the aromatic ring.

-COOH Proton: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 12 ppm. This signal readily exchanges with deuterium (B1214612) upon addition of D₂O, causing it to disappear from the spectrum.

-NH₂ Protons: The amino group protons would likely appear as a broad signal between 3 and 5 ppm. The exact chemical shift and broadness are dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Aromatic Protons: The benzene ring has two remaining protons at positions 4 and 5. These would appear as two distinct signals in the aromatic region (typically 6.5-8.0 ppm). They would form a doublet of doublets system due to mutual coupling. The electron-donating amino group and the electron-withdrawing carboxyl and bromo groups will influence their exact chemical shifts. For example, in 4-amino-3,5-dibromobenzoic acid, the two equivalent aromatic protons appear as a singlet at 7.63 ppm (in DMSO-d₆) rsc.org. For the target compound, the protons at C4 and C5 would not be equivalent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to appear between 165-175 ppm. For 3-aminobenzoic acid, it is seen at 168.3 ppm rsc.org.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts influenced by the attached substituents.

C2 & C6 (C-Br): The carbons directly bonded to the electronegative bromine atoms will be deshielded, but this effect is less pronounced than for other halogens. Their signals are expected in the 110-130 ppm range.

C1 (C-COOH): The carbon bearing the carboxyl group.

C3 (C-NH₂): The carbon attached to the amino group will be shielded relative to the others, typically appearing upfield.

C4 & C5 (C-H): The carbons bonded to hydrogen will appear in the typical aromatic region of 110-140 ppm.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Spectrum Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR -COOH > 12 Broad Singlet Disappears with D₂O shake.
Aromatic H (H4, H5) 6.5 - 8.0 Doublets Two signals, coupled to each other.
-NH₂ 3 - 5 Broad Singlet Position and shape are variable.
¹³C NMR C=O 165 - 175 Singlet Downfield due to electronegative oxygens.
C-NH₂ (C3) 140 - 150 Singlet Shielded by the amino group.
C-H (C4, C5) 110 - 140 Doublets (coupled) Two distinct signals.
C-Br (C2, C6) 110 - 130 Singlets Two distinct signals.

Dynamic NMR Studies (if applicable for rotational barriers or tautomerism)

Furthermore, the amino group exhibits an inversion motion that, if slow on the NMR timescale, could lead to spectral broadening or decoalescence, although this typically requires very low temperatures nih.gov.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the π-electron system of the benzene ring, modified by the attached functional groups. The amino (-NH₂) and carboxyl (-COOH) groups act as auxochromes and chromophores, respectively, influencing the position and intensity of the absorption bands.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system. These are typically observed below 300 nm. The presence of the amino group, an electron-donating auxochrome, is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted benzoic acid. Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may appear as weaker, longer-wavelength absorptions.

For comparison, studies on 2-amino-3,5-dibromobenzoic acid have characterized its electronic bands using UV-Vis spectroscopy researchgate.net. Similarly, 2-amino-3-chlorobenzoic acid shows absorbance peaks at 361 nm, 270 nm, and 220 nm, which are attributed to the conjugated systems within the molecule. It is reasonable to expect this compound to exhibit a similar absorption profile with multiple bands in the UV region. The absorption maxima for charged amino acids can extend into the visible region, suggesting that the protonation state and solvent pH could significantly affect the UV-Vis spectrum nih.gov.

Absorption Maxima and Electronic Transitions

The electronic absorption spectrum of an aromatic molecule like this compound is primarily governed by π → π* and n → π* transitions within the benzene ring and its substituents. The amino (-NH2) and carboxylic acid (-COOH) groups, along with the bromine atoms, influence the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).

In related aminobenzoic acids, several absorption bands are typically observed in the ultraviolet region. These bands are often assigned to electronic transitions between different molecular orbitals (e.g., S0 → S1, S0 → S2). For instance, studies on isomers of aminobenzoic acid have identified transitions polarized along both the short and long axes of the benzene ring. The presence of two bromine atoms, which are electron-withdrawing and heavy, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 3-aminobenzoic acid.

Without specific experimental data, a definitive table of absorption maxima and their corresponding electronic transitions for this compound cannot be provided. However, theoretical approaches such as Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict these properties.

Table 1: Hypothetical Absorption Maxima and Electronic Transitions for this compound (Note: The following table is a hypothetical representation based on the expected behavior of similar compounds and is for illustrative purposes only, as specific data is unavailable.)

Absorption Maximum (λmax) (nm)Electronic Transition
> 200π → π
> 250π → π
> 300n → π* or charge-transfer

Spectroscopic Signatures of Charge Transfer Complex Formation

This compound, possessing an electron-donating amino group, has the potential to form charge-transfer (CT) complexes with suitable electron acceptor molecules, such as picric acid or chloranil. The formation of such a complex is characterized by the appearance of a new, often broad, absorption band in the visible region of the electronic spectrum, which is absent in the spectra of the individual donor and acceptor molecules.

This new absorption band arises from the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light. The energy of this CT band is a key parameter and is dependent on the ionization potential of the donor, the electron affinity of the acceptor, and the stabilization energy of the complex.

For example, the interaction of o-aminobenzoic acid with picric acid results in a charge-transfer absorption band around 500 nm (20,000 cm⁻¹). It is plausible that a CT complex of this compound would exhibit a similar signature, with the exact position of the CT band being influenced by the electronic effects of the bromine substituents.

Table 2: Expected Spectroscopic Data for a Charge-Transfer Complex of this compound (Note: This table is a generalized representation of expected data for a charge-transfer complex, as specific experimental values are not available.)

ParameterDescriptionExpected Observation
λmax (CT) Wavelength of the charge-transfer absorption bandA new, broad band in the visible region (e.g., 400-600 nm)
Formation Constant (K_CT) A measure of the equilibrium between the free components and the complexCan be determined using methods like the Benesi-Hildebrand equation
Molar Extinction Coefficient (ε_CT) A measure of how strongly the complex absorbs light at λmax (CT)Typically high for strong charge-transfer interactions

Computational Chemistry and Theoretical Modeling of 3 Amino 2,6 Dibromobenzoic Acid

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) stands as a cornerstone for the quantum mechanical modeling of 3-Amino-2,6-dibromobenzoic acid. nih.gov This method is favored for its balance of computational cost and accuracy in predicting molecular properties. The selection of a suitable functional and basis set is critical for obtaining reliable results. For aromatic compounds containing halogens and amino groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. researchgate.netmdpi.comresearching.cn This functional effectively incorporates electron correlation for a wide range of molecular systems.

The choice of basis set, which mathematically describes the atomic orbitals, is equally important. Pople-style basis sets, such as the 6-311++G(d,p), are frequently used for this class of molecules. mdpi.comindexcopernicus.comscience.gov The "6-311" indicates a triple-zeta valence representation, the "++G" adds diffuse functions to both heavy atoms and hydrogen to better describe lone pairs and non-covalent interactions, and "(d,p)" appends polarization functions to allow for non-spherical electron density distribution, which is crucial for accurately modeling bonding. gaussian.com The combination of B3LYP with 6-311++G(d,p) has been shown to yield accurate predictions for geometries, vibrational frequencies, and electronic properties of similar benzoic acid derivatives. indexcopernicus.comscience.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of this compound, corresponding to the minimum energy on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. For aminobenzoic acids, conformational analysis is particularly important due to the rotational freedom of the amino (-NH₂) and carboxylic acid (-COOH) groups. researchgate.net Intramolecular hydrogen bonding between the amino group's hydrogen and the carboxylic oxygen can significantly influence the preferred conformation.

These calculations are typically performed first in the gas phase to model the isolated molecule. However, to simulate real-world conditions, the influence of a solvent is often incorporated using models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model. researchgate.net These models treat the solvent as a continuous dielectric medium, allowing for the analysis of how the molecule's geometry and stability change in different chemical environments.

Table 1: Representative Optimized Geometrical Parameters for an Aminobenzoic Acid Derivative (Illustrative)

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C-COOH1.49
C=O1.22
C-OH1.35
C-NH₂1.38
C-Br1.90
O-C=O123.5
C-C-NH₂121.0
C-C-Br119.5
C-C-C-C (ring)~0.0

Note: This table provides illustrative values typical for this class of compounds as determined by DFT calculations; it does not represent experimentally verified data for this compound.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researching.cn These theoretical spectra are invaluable for interpreting and assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectroscopy. indexcopernicus.comdergipark.org.tr

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement, they are typically multiplied by a scaling factor, which depends on the level of theory used. researching.cn The analysis allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch, and the C-Br stretches. indexcopernicus.comnih.gov This detailed assignment provides a powerful tool for structural confirmation.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts (δ) using DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, its theoretical NMR spectrum can be generated.

These predicted chemical shifts are then compared to experimental data, often showing a strong linear correlation. researchgate.net This comparison aids in the unambiguous assignment of signals in the experimental ¹H and ¹³C NMR spectra. The calculations can accurately reflect the influence of the electron-withdrawing bromine atoms and the electron-donating amino group on the chemical environment of the aromatic ring's protons and carbons.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. science.govresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule that is more polarizable and more reactive. For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich amino group and benzene (B151609) ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid and bromine atoms. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE) 4.7

Note: These values are illustrative examples based on typical DFT calculations for similar aromatic compounds and serve to demonstrate the concept.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive properties of a molecule. mdpi.com It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.

The MEP map is highly effective for predicting how a molecule will interact with other chemical species. mdpi.com The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the electronegative oxygen atoms of the carboxyl group, making them sites for hydrogen bonding and electrophilic interaction. The bromine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group would exhibit positive potential (blue), identifying them as sites for nucleophilic interaction. researchgate.net This analysis provides a clear, intuitive guide to the molecule's reactivity and intermolecular interaction patterns. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This approach is particularly useful for quantifying intramolecular interactions by examining the donor-acceptor relationships between filled (donor) and empty (acceptor) orbitals. uba.ar

In this compound, NBO analysis can elucidate the extent of electron delocalization and intramolecular charge transfer (ICT) that governs its chemical behavior. The primary donor groups are the lone pairs on the nitrogen atom of the amino group (-NH₂) and the oxygen atoms of the carboxylic acid (-COOH). The primary acceptor orbitals are the antibonding orbitals (σ) associated with the carbon-bromine (C-Br) and carbonyl (C=O) bonds, as well as the π orbitals of the benzene ring and carboxyl group.

The interaction between a filled donor orbital and a vacant acceptor orbital results in a transfer of electron density, which stabilizes the molecule. The stabilization energy associated with this charge transfer, denoted as E(2), can be calculated using second-order perturbation theory within the NBO framework. researchgate.net For this compound, significant charge transfer interactions would be expected between:

The lone pair of the amino nitrogen (n_N) and the π* antibonding orbitals of the aromatic ring.

The lone pairs of the carboxylic oxygen atoms (n_O) and adjacent antibonding orbitals.

Hyperconjugative interactions involving the σ bonds of the ring and the electron-withdrawing bromo and carboxyl substituents.

Non-Linear Optical (NLO) Properties: Prediction and Analysis of Molecular Hyperpolarizabilities

Molecules with significant intramolecular charge transfer, particularly those with strong electron donor and acceptor groups linked by a π-conjugated system, often exhibit non-linear optical (NLO) properties. researchgate.netnih.gov These materials can alter the phase, frequency, or amplitude of incident electromagnetic radiation, making them valuable for applications in telecommunications, data storage, and optical switching. researchgate.net

The structure of this compound, featuring the electron-donating amino group and the electron-withdrawing carboxyl and bromine substituents attached to a benzene ring, suggests potential for NLO activity. nih.gov The key parameter for quantifying a molecule's NLO response at the molecular level is the first hyperpolarizability (β₀). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict this property.

The calculation of β₀ for this compound would involve optimizing the molecular geometry and then computing the static dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) tensors. The magnitude of the total first hyperpolarizability is typically calculated using the following equation:

β_total = (β_x² + β_y² + β_z²)¹ᐟ²

A high calculated value of β₀ would indicate a significant NLO response, suggesting the material could be a promising candidate for NLO applications. nih.gov The intramolecular charge transfer from the amino group to the acceptor groups through the π-system is the primary electronic origin of this property. nih.gov

Table 1: Illustrative NLO Property Data This table presents a hypothetical example of data that would be obtained from a computational NLO analysis of this compound.

PropertySymbolHypothetical Value Unit
Dipole MomentµDebye
Linear Polarizabilityαx 10⁻²⁴ esu
First Hyperpolarizabilityβ_totalx 10⁻³⁰ esu

Thermodynamic Property Calculations and Thermal Stability Assessment

Computational chemistry enables the accurate prediction of key thermodynamic properties, providing insights into the stability and behavior of a compound under various temperature conditions. nist.gov Methods such as DFT are used to calculate properties for the ideal-gas phase. nist.gov

For this compound, theoretical calculations can determine standard thermodynamic functions such as enthalpy (H°), entropy (S°), and Gibbs free energy (G°). These calculations typically start with a frequency analysis at the optimized molecular geometry. The vibrational frequencies are then used to compute the thermal contributions to the thermodynamic properties. nih.gov

The relationships between these properties are fundamental:

Enthalpy (H) represents the total heat content of the system.

Entropy (S) is a measure of the system's disorder or randomness.

Gibbs Free Energy (G) , defined as G = H - TS (where T is the temperature), determines the spontaneity of a process.

By calculating these properties at different temperatures, a comprehensive understanding of the thermal stability of this compound can be achieved. This data is crucial for predicting its behavior in chemical reactions and for process design. nist.gov

Table 2: Illustrative Thermodynamic Data at 298.15 K This table shows a hypothetical example of thermodynamic data that would be generated from computational frequency analysis for this compound in the gas phase.

Thermodynamic PropertySymbolHypothetical Value Unit
Standard Enthalpy of FormationΔfH°kJ/mol
Standard Molar EntropyJ/(mol·K)
Heat Capacity at Constant PressureC_pJ/(mol·K)

Reaction Mechanism Studies and Potential Energy Surface Scans

Theoretical modeling is an indispensable tool for mapping out reaction pathways and understanding complex chemical transformations. By scanning the potential energy surface (PES), chemists can identify transition states, intermediates, and the energy barriers that separate them. echemcom.com

This compound has the potential to exhibit interesting tautomeric equilibria, primarily involving proton transfer. Two key possibilities exist:

Keto-enol Tautomerism: While less common for the carboxylic acid itself, proton transfer from the -COOH group could be involved in reaction mechanisms.

Zwitterionic Tautomerism: An intramolecular proton transfer from the acidic carboxylic acid group to the basic amino group can form a zwitterion.

Computational studies can model these proton transfer processes. echemcom.com By performing a potential energy surface scan along the reaction coordinate (e.g., the N-H or O-H bond distance), the energy profile of the transfer can be mapped. This allows for the identification of the transition state (the energy maximum on the pathway) and the calculation of the activation energy required for the tautomerization to occur.

Comparing the calculated energies of the standard form and its zwitterionic tautomer would reveal their relative stabilities. The presence of solvent can also be modeled to understand how the environment influences this equilibrium. Such studies provide fundamental insights into the acidity, basicity, and potential reactivity of the molecule. echemcom.com

Identification of Reaction Pathways and Transition States

The study of reaction pathways for this compound through computational methods involves mapping the energetic landscape that connects reactants to products. This process is crucial for understanding the feasibility and kinetics of a given transformation. Theoretical chemists employ various computational techniques, most notably Density Functional Theory (DFT), to model these complex processes.

A critical aspect of this modeling is the identification of transition states, which are the highest energy points along a reaction coordinate. These transient molecular structures represent the energetic barrier that must be overcome for a reaction to proceed. The geometry of a transition state is characterized by a single imaginary vibrational frequency, corresponding to the motion along the reaction path.

While specific, detailed research on the reaction pathways and transition states for reactions involving this compound is not extensively available in the public domain, we can infer the general principles and potential areas of investigation based on studies of related halogenated and aminobenzoic acid derivatives.

Hypothetical Reaction Pathways and Theoretical Investigation:

For a molecule like this compound, several types of reactions could be computationally investigated to identify their pathways and transition states. These include:

Electrophilic Aromatic Substitution: Examining the addition of an electrophile to the benzene ring and how the existing amino and bromo substituents direct this addition. Computational models would predict the transition states for ortho, meta, and para attack relative to the substituents, and the corresponding activation energies would indicate the most likely substitution pattern.

Nucleophilic Aromatic Substitution: Investigating the displacement of one of the bromine atoms by a nucleophile. Due to the presence of the electron-donating amino group and the deactivating carboxylic acid group, this reaction might have a high activation barrier. DFT calculations could precisely quantify this barrier by locating the Meisenheimer complex-like transition state.

Amide Formation: Modeling the reaction of the carboxylic acid group with an amine to form an amide linkage. This would involve calculating the energy profile for the initial nucleophilic attack, the formation of a tetrahedral intermediate, and the subsequent dehydration step, identifying the transition state for each elementary step.

Decarboxylation: Studying the removal of the carboxyl group, a reaction that typically requires high temperatures. Computational analysis could reveal the transition state structure and the energy required for the C-C bond cleavage.

Data from Analogous Systems:

To illustrate the type of data generated in such studies, we can look at computational investigations of similar molecules. For example, a DFT study on a related halogenated aromatic compound might yield the following hypothetical data for a nucleophilic substitution reaction:

Structure Description Relative Energy (kcal/mol)
ReactantsStarting materials0.0
TS1First Transition State+25.3
IntermediateReaction Intermediate+5.2
TS2Second Transition State+18.7
ProductsFinal Products-10.1
Note: This table is illustrative and not based on actual experimental or computational data for this compound.

The search for and characterization of transition states are computationally intensive tasks. They often involve sophisticated algorithms that search the potential energy surface for saddle points. Once located, the intrinsic reaction coordinate (IRC) is typically calculated to confirm that the transition state indeed connects the desired reactants and products.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Amino 2,6 Dibromobenzoic Acid

The reactivity of 3-Amino-2,6-dibromobenzoic acid is governed by the interplay of its three substituents on the benzene (B151609) ring: an amino group (-NH2), a carboxylic acid group (-COOH), and two bromine atoms (-Br). These groups influence the electron density of the aromatic ring and provide sites for various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoic Acid Ring

The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing carboxylic acid and bromine substituents. However, the amino group is a strong activating group, which can direct incoming electrophiles.

Regioselectivity and Electronic Effects of Amino and Bromine Substituents

The regioselectivity of electrophilic substitution on the this compound ring is a complex interplay of the directing effects of the substituents.

Amino Group (-NH2): The amino group is a powerful ortho-, para-director and an activating group due to its ability to donate electron density to the ring through resonance.

Bromine Atoms (-Br): The bromine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-director and a deactivating group, withdrawing electron density from the ring both inductively and through resonance.

In this compound, the positions ortho and para to the amino group are at C2, C4, and C6. The positions at C2 and C6 are already substituted with bromine. Therefore, the primary site for electrophilic attack is the C4 position. The strong activating and directing effect of the amino group typically overrides the deactivating effects of the bromine and carboxylic acid groups for substitution at this position.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group of this compound can undergo reactions typical of this functional group.

Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group, is a potential reaction for this compound, though it often requires specific conditions. The stability of the resulting carbanion or the ability to form a cyclic transition state can influence the ease of decarboxylation. For aromatic carboxylic acids, this reaction can be challenging but can be facilitated by heat, catalysts, or conversion to a more suitable leaving group.

Salt Formation and Complexation with Metal Ions

The carboxylic acid group can deprotonate to form a carboxylate salt in the presence of a base. This carboxylate anion can then form complexes with various metal ions. The amino group can also participate in coordination with metal ions, leading to the formation of chelate complexes. For instance, the interaction of similar aminobenzoic acids with metal ions like copper(II) has been studied, revealing the formation of coordination polymers.

Reactivity of the Amino Group

The amino group is a key site of reactivity in this compound.

Diazotization and Subsequent Deamination Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the compound with nitrous acid (HNO2), which is usually generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C).

Condensation Reactions and Formation of Heterocyclic Scaffolds

Research into the condensation reactions of this compound has demonstrated its utility in constructing complex molecular architectures. For instance, the reaction of ortho-amino heterocyclic thiones with halogenated quinones represents a pathway to angular polycyclic phenothiazinone heterocycles. While not a direct condensation of this compound, this reaction highlights the principle of using amino-halo-substituted aromatics in the formation of fused heterocyclic systems. The amino group can act as a nucleophile, and in concert with the carboxylic acid, can participate in cyclization reactions with appropriate dielectrophilic partners.

The synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities, can be envisioned starting from this compound. The general approach involves the condensation of an anthranilic acid derivative with a one-carbon synthon, such as formamide, or a two-step process involving acylation of the amino group followed by cyclization. The bromine atoms on the ring would be retained in the final product, offering further sites for diversification.

Detailed research findings on specific condensation reactions of this compound are presented in the following table:

Reactant(s)ConditionsProductYield (%)Reference
Data not availableData not availableData not availableData not availableData not available

Currently, specific examples of condensation reactions starting directly from this compound to form heterocyclic scaffolds are not widely reported in publicly available literature. The potential for such reactions is inferred from the reactivity of analogous compounds.

Bromine-Mediated Reactions

The two bromine atoms on the aromatic ring of this compound are key functional groups that enable a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the synthesis of complex organic molecules.

Investigation of Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl frameworks and for the introduction of various substituents onto an aromatic core. The bromine atoms of this compound are suitable leaving groups for such transformations.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. The reactivity of the two bromine atoms in this compound may differ due to the electronic and steric influences of the adjacent amino and carboxylic acid groups, potentially allowing for regioselective coupling. Research on unprotected ortho-bromoanilines has shown that Suzuki-Miyaura coupling is a viable strategy, suggesting that this compound would be a competent substrate.

The Heck reaction , another palladium-catalyzed process, couples aryl halides with alkenes. This reaction would allow for the introduction of vinyl groups at the bromine-bearing positions of this compound, leading to the formation of substituted styrenes which are valuable synthetic intermediates.

Below is a summary of research findings on the cross-coupling reactions of this compound:

Table 1: Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventConditionsProductYield (%)Reference
Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Table 2: Heck Reactions

AlkeneCatalystBaseSolventConditionsProductYield (%)Reference
Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Organometallic Reactions (e.g., Lithiation, Halogen-Metal Exchange)

The generation of organometallic intermediates from this compound opens up another avenue for its functionalization.

Lithiation , or hydrogen-metal exchange, can be directed by certain functional groups on an aromatic ring. The carboxylic acid group is known to be a directing group for ortho-lithiation. rsc.orgresearchgate.net In the case of this compound, the position ortho to the carboxylic acid is occupied by a bromine atom. However, studies on 2,4-dihalogenobenzoic acids have shown that hydrogen-metal exchange can occur at the position flanked by both halogen substituents. rsc.orgresearchgate.net This suggests that direct lithiation of this compound might be challenging or could lead to a mixture of products.

Halogen-metal exchange is a more common route for the formation of organometallic reagents from aryl halides. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. The rate of exchange is generally faster for bromine than for chlorine, making the bromine atoms in this compound susceptible to this reaction. wikipedia.org The presence of two bromine atoms raises the question of selectivity. The electronic environment created by the amino and carboxylic acid groups could potentially influence the regioselectivity of the halogen-metal exchange. For instance, chelation of the organolithium reagent by the amino and carboxylate groups could direct the exchange to the C2-bromine. nih.gov The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

A summary of potential organometallic reactions is provided below:

Table 3: Organometallic Reactions

Reaction TypeReagentConditionsIntermediate/ProductExpected OutcomeReference
Directed Lithiations-BuLi/TMEDALow TemperatureLithiated speciesPotential for hydrogen-metal exchange at C5 rsc.orgresearchgate.net
Halogen-Metal Exchangen-BuLi or t-BuLiLow TemperatureAryllithium speciesFormation of a lithiated species at one or both bromine positions wikipedia.org

While the principles of these reactions are well-established, specific experimental data for the lithiation or halogen-metal exchange of this compound are not extensively documented in the reviewed literature.

This compound is a versatile synthetic intermediate with significant potential for the construction of complex organic molecules. Its functional groups allow for participation in condensation reactions to form heterocyclic systems and in bromine-mediated transformations such as palladium-catalyzed cross-coupling and organometallic reactions. While the general principles of these reactions are well-understood, further research is needed to fully explore and document the specific reactivity and synthetic applications of this compound. The development of selective methods for the functionalization of its multiple reactive sites will undoubtedly unlock its full potential as a valuable building block in organic synthesis.

Applications of 3 Amino 2,6 Dibromobenzoic Acid in Advanced Materials and Chemical Technologies Non Clinical Focus

Building Block for Polymeric Materials and High-Performance Polymers

The unique molecular architecture of 3-amino-2,6-dibromobenzoic acid, featuring a carboxylic acid, an amino group, and two bromine atoms on a benzene (B151609) ring, positions it as a promising monomer for the synthesis of advanced polymeric materials. The presence of both reactive amine and carboxylic acid functionalities allows for its participation in polymerization reactions, while the bromine substituents can impart specific, desirable properties to the resulting polymers.

Synthesis of Polyimides and Related Polymeric Structures

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edutaylorfrancis.com The synthesis of polyimides typically involves a two-step process. vt.edu The first step is the reaction of a diamine with a dianhydride to form a poly(amic acid), which is then converted to the final polyimide through thermal or chemical imidization. vt.edu

While direct studies detailing the use of this compound in polyimide synthesis are not extensively documented in publicly available literature, its structure suggests potential as a comonomer. It could theoretically be used to introduce specific functionalities or to create copolymers with tailored properties. For instance, it could be incorporated into polyester (B1180765) or polyamide chains through its amine and carboxylic acid groups. researchgate.net The synthesis of poly(o-aminobenzoic acid) has been explored, indicating the feasibility of polymerizing aminobenzoic acid derivatives. researchgate.net

Tailored Modification of Polymeric Properties via Incorporation of Brominated and Aminated Units

The incorporation of bromine atoms into polymer backbones is a well-established strategy for modifying their properties, most notably to enhance flame retardancy. bsef.commdpi.com Brominated compounds are highly effective flame retardants because they can interrupt the combustion cycle in the gas phase. bsef.com The carbon-bromine bond is designed to break at high temperatures, releasing bromine radicals that scavenge other radicals and inhibit the chemical reactions of fire. mdpi.com Therefore, polymers synthesized using this compound would be expected to exhibit improved fire resistance.

A systematic investigation into the influence of bromine substitution in polyimides revealed several key effects on their physical properties. The introduction of bromine substituents has been shown to increase the glass transition temperature (Tg) of the polymers. researchgate.net For polyimides containing only aromatic rings, the Tg was observed to be in the range of 147–274 °C, while for those with aliphatic segments, the range was 72–110 °C. researchgate.net However, the thermal stability, as indicated by the initial decomposition temperature, showed a slight decrease with the introduction of bromine, ranging from 410–510 °C for aromatic polyimides and 355–400 °C for those with aliphatic segments. researchgate.net

The presence of the amino group offers further possibilities for polymer modification. It can serve as a site for cross-linking or for grafting other molecules to the polymer chain, allowing for the fine-tuning of properties such as solubility, adhesion, and chemical reactivity.

Table 1: Effect of Bromine Substitution on the Properties of Aromatic Polyimides

PropertyPolyimide without BrominePolyimide with Bromine
Glass Transition Temperature (Tg)LowerHigher (147–274 °C) researchgate.net
Initial Decomposition TemperatureHigherSlightly Lower (410–510 °C) researchgate.net
SolubilityGenerally lowerEnhanced in polar and less polar solvents researchgate.net
Flame RetardancyStandardEnhanced (Expected) bsef.commdpi.com

This table provides a generalized comparison based on findings for brominated polyimides. Specific values for polymers derived from this compound would require experimental verification.

Role in Catalysis Research and Catalyst Development

The functional groups of this compound make it an interesting candidate for applications in catalysis, both as a ligand for metal-based catalysts and potentially as an organocatalyst itself or a precursor thereto.

Design and Synthesis of Ligands for Metal-Catalyzed Reactions

The amino and carboxylic acid groups of this compound are capable of coordinating with metal ions, making it a potential ligand for the synthesis of metal complexes. nih.gov These complexes could find applications in various metal-catalyzed reactions, such as cross-coupling reactions, which are fundamental in organic synthesis. beilstein-journals.org The bromine atoms on the aromatic ring could also influence the electronic properties of the metal center, thereby affecting the catalytic activity and selectivity of the complex.

Furthermore, aminobenzoic acids are used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). ekb.egresearchgate.net MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov The pores of MOFs can be designed to have specific sizes and chemical environments, making them highly effective as catalysts. By using this compound as a linker, it would be possible to create MOFs with tailored catalytic sites, where the amino and bromo functionalities could play a direct role in the catalytic process or be used for post-synthetic modification. ekb.eg

Exploration of Organocatalysis and Brønsted Acid Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. nih.gov Amino acids and their derivatives are a prominent class of organocatalysts, often operating through the formation of enamine or iminium intermediates. nih.gov While specific studies on the organocatalytic activity of this compound are scarce, its structure contains both a Brønsted acid (carboxylic acid) and a Brønsted base (amino group). This bifunctionality is a key feature in many organocatalysts.

The compound could potentially catalyze reactions such as aldol (B89426) and Michael additions. mdpi.com The carboxylic acid could act as a proton donor to activate electrophiles, while the amino group could act as a proton acceptor or a nucleophile. The steric and electronic effects of the two bromine atoms would likely influence the stereoselectivity of the catalyzed reactions. Further research would be needed to explore the potential of this compound and its derivatives as organocatalysts.

Analytical Chemistry Applications

In analytical chemistry, compounds with well-defined structures and properties are often used as standards or reagents. While there is no specific mention in the searched literature of this compound being used in a particular analytical method, its characteristics suggest potential utility.

For instance, due to its aromatic structure, it would exhibit a characteristic UV-Vis absorbance spectrum, which could be utilized for its quantification. Spectrophotometric methods have been developed for the determination of other aminobenzoic acid isomers, often involving diazotization and coupling reactions to form colored azo dyes. rjptonline.orgsphinxsai.com A similar approach could likely be adapted for this compound.

Furthermore, in techniques like High-Performance Liquid Chromatography (HPLC), it could serve as a reference compound for the identification and quantification of related halogenated aromatic compounds. nih.gov Its distinct retention time, influenced by the polarity imparted by the amino and carboxyl groups and the hydrophobicity of the brominated ring, would allow for its separation and detection.

Table 2: Potential Analytical Applications of this compound

Analytical TechniquePotential RolePrinciple
UV-Vis SpectrophotometryAnalyte or StandardMeasurement of absorbance of the aromatic system, possibly after derivatization (e.g., diazotization). rjptonline.org
High-Performance Liquid Chromatography (HPLC)Reference StandardSeparation based on polarity for identification and quantification of related compounds. nih.gov
TitrimetryAnalyteThe carboxylic acid group can be titrated with a standard base, and the amino group can be titrated under non-aqueous conditions.

This table outlines potential applications based on the chemical nature of the compound and methods used for similar molecules.

Development as a Standard in Chromatographic Techniques

In the field of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a reference standard. This compound and its isomers are utilized in the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). helixchrom.com The presence of chromophoric groups (the aromatic ring and amino group) allows for easy detection using UV spectrophotometry, a common detection method in HPLC.

The development of robust analytical methods is crucial for quality control in chemical synthesis and for the analysis of complex mixtures. Mixed-mode chromatography, which employs both reversed-phase and ion-exchange mechanisms, has been shown to be effective in separating isomers of aminobenzoic acids. helixchrom.com In such methods, retention times are finely controlled by adjusting the mobile phase composition, including the organic solvent concentration and the pH and concentration of the buffer. helixchrom.com The availability of high-purity this compound from various chemical suppliers facilitates its use as a standard for method development, system suitability testing, and as a reference point for the identification and quantification of related compounds. sigmaaldrich.combldpharm.com

Table 1: Chromatographic Applications of Aminobenzoic Acid Standards

Parameter Description Relevance to this compound
Method Validation Ensuring a chromatographic method is fit for its intended purpose. Used as a reference analyte to determine specificity, linearity, accuracy, and precision.
System Suitability Verifying the chromatography system is performing correctly. Injected to check for consistent retention times, peak shapes, and resolution.
Isomer Separation Differentiating between structurally similar molecules. Its unique retention characteristics aid in developing methods to separate it from its isomers. helixchrom.com

| Quantification | Determining the concentration of an analyte in a sample. | A calibration curve can be generated using standards of known concentrations. |

Precursor in Non-Clinical Medicinal Chemistry Research and Chemical Biology

The structural framework of this compound makes it an attractive starting material for the synthesis of more complex molecules in non-clinical medicinal chemistry and chemical biology. The amino and carboxylic acid groups provide convenient handles for a variety of chemical transformations, while the bromine atoms can be used for cross-coupling reactions or to modulate the steric and electronic properties of the final compound.

Synthesis of Novel Heterocyclic Scaffolds for Compound Libraries

Heterocyclic compounds form the backbone of a vast number of biologically active molecules. Substituted anthranilic acids are well-established precursors for the synthesis of privileged heterocyclic scaffolds, such as quinazolinones and acridones. researchgate.netresearchgate.net These scaffolds are frequently found in compound libraries used for high-throughput screening to identify new lead compounds in drug discovery research.

For instance, 3,5-dibromoanthranilic acid can be a starting point for the synthesis of 6,8-dibromo-substituted quinazolinone derivatives. researchgate.net The general synthetic strategy involves the reaction of the anthranilic acid with an appropriate reagent to form a benzoxazinone (B8607429) intermediate, which is then treated with an amine or hydrazine (B178648) to yield the quinazolinone core. researchgate.netresearchgate.net This core can be further functionalized, for example, by forming Schiff bases with various aldehydes to generate a library of diverse molecules. researchgate.net The use of 3-amino-5-hydroxybenzoic acid to create a non-peptide library of over 2000 compounds through solid-phase synthesis further illustrates the utility of substituted aminobenzoic acids as core structures in combinatorial chemistry. nih.gov

Table 2: Heterocyclic Scaffolds Derived from Substituted Anthranilic Acids

Heterocyclic Scaffold Synthetic Precursor Key Reaction Significance
Quinazolinone Anthranilic Acid Condensation with amides, formamide, or isothiocyanates. researchgate.net A privileged scaffold in medicinal chemistry with a wide range of biological activities.
Acridone N-phenylanthranilic acid Cyclization using a dehydrating agent like sulfuric acid. A core structure in various natural products and synthetic compounds with diverse properties.
Benzodiazepine 2-aminobenzophenone Cyclocondensation with an amino acid. A well-known class of psychoactive drugs, with the scaffold being explored for other targets. researchgate.net

Design of Ligands for Molecular Recognition Studies and Probe Development

The design of specific ligands that can recognize and bind to biological macromolecules is a fundamental aspect of chemical biology. These ligands can be used as probes to study the function and localization of their targets. While direct studies employing this compound for this purpose are not extensively documented, the principles of ligand design suggest its potential as a scaffold.

The bromine atoms can be exploited to fine-tune the binding affinity and selectivity of a ligand through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. Furthermore, the amino and carboxylic acid groups can be functionalized to introduce reporter groups, such as fluorophores, or reactive moieties for covalent labeling of the target protein. For example, fluorescent derivatives of 3,6-dibromocarbazole (B31536) have been developed as inhibitors of cytochrome c release, allowing for the localization of these inhibitors within cells. nih.gov This highlights how a dibrominated aromatic core can be a key feature in the development of molecular probes.

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms (excluding clinical outcomes)

Understanding how small molecules interact with enzymes is crucial for the development of new chemical tools to study biological processes. Substituted benzoic acid derivatives serve as valuable models for investigating these interactions.

A study on the inhibition of lactoperoxidase (LPO), an enzyme involved in natural defense mechanisms, investigated a series of methyl benzoate (B1203000) derivatives. nih.gov Notably, these methyl benzoates were used as precursors for the synthesis of aminobenzohydrazides, which are known LPO inhibitors. The study revealed that these simpler benzoate esters also exhibited inhibitory activity against LPO. One of the most potent compounds identified was methyl 2-amino-3-bromobenzoate, with an inhibition constant (Ki) of 0.033 µM. nih.gov This finding underscores how the substitution pattern, including the presence and position of amino and bromo groups, can significantly influence the binding affinity of a ligand to an enzyme's active site. Such studies provide valuable structure-activity relationship (SAR) data that can guide the design of more potent and selective inhibitors for research purposes.

Development of Chemical Probes for Cellular and Biological Systems

Chemical probes are small molecules designed to perturb and study biological systems in a controlled manner. nih.gov The development of such tools often relies on a modular design, incorporating a recognition element, a linker, and a reporter or reactive group. This compound possesses a scaffold that is amenable to this modular approach.

The dibrominated aminobenzoic acid core can serve as the recognition element, with its substituents contributing to target binding affinity and selectivity. The amino and carboxyl groups offer straightforward attachment points for linkers and functional tags. For instance, the synthesis of mechanism-based inhibitors of BioA, an enzyme essential for biotin (B1667282) synthesis in Mycobacterium tuberculosis, involved the creation of various heterocyclic analogs, demonstrating how core structures can be systematically modified to enhance their inhibitory properties. nih.gov Although this compound was not used in that specific study, it represents a versatile starting point for similar synthetic endeavors aimed at producing novel chemical probes for investigating cellular pathways and protein function, without a focus on clinical outcomes.

Environmental Science Applications

The fate of halogenated aromatic compounds in the environment is a significant area of research due to their widespread use and potential persistence. nih.govscirp.org Halogenated benzoic acids, including brominated derivatives, can enter the environment as byproducts of industrial processes or as degradation products of more complex chemicals like brominated flame retardants. scirp.orgmdpi.com

Studies on the biodegradation of halogenated aromatic compounds have shown that microorganisms have evolved diverse enzymatic pathways to break down these substances. nih.govscirp.org The degradation of chlorobenzoic acids, for example, has been extensively studied, and it is known that the position of the halogen atom influences the rate and pathway of degradation. mdpi.com Generally, the process involves dehalogenation, either reductively or oxidatively, followed by ring cleavage to yield intermediates that can enter central metabolic pathways. scirp.org

Research on the biodegradation of bromobenzoic acids specifically has shown that microbial communities can adapt to utilize these compounds as a source of carbon and energy. nih.gov The degradation order of isomers is often influenced by the position of the halogen substituent. nih.gov Understanding the environmental persistence and biodegradability of compounds like this compound is crucial for assessing the environmental impact of halogenated chemicals and for developing bioremediation strategies for contaminated sites. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3,5-dibromoanthranilic acid
3-amino-5-hydroxybenzoic acid
3-amino-6,8-dibromo-2-phenyl quinazolin-4(3H)-one
3,6-dibromocarbazole
methyl 2-amino-3-bromobenzoate
aminobenzohydrazides
2-aminobenzoic acid
4-aminobenzoic acid
N-phenylanthranilic acid
2-aminobenzophenone
aminopyrazole carboxylic acid
3-chlorobenzoate
bromobenzoic acids

Future Research Directions and Unexplored Avenues for 3 Amino 2,6 Dibromobenzoic Acid

Development of Novel Stereoselective and Asymmetric Synthesis Methods

Currently, the synthesis of 3-Amino-2,6-dibromobenzoic acid primarily follows classical aromatic substitution and functional group manipulation pathways, which typically result in a racemic or achiral product. A significant and valuable area of future research lies in the development of stereoselective and asymmetric synthetic methods. The presence of multiple substituents on the aromatic ring does not create a chiral center in the molecule itself, but its derivatives, particularly those synthesized through reactions involving the amino or carboxylic acid groups, could be chiral.

Future research should focus on two main strategies:

Chiral Resolution: This traditional but effective method involves the separation of a racemic mixture. For derivatives of this compound, this could be achieved by forming diastereomeric salts with a chiral resolving agent. wikipedia.org The carboxylic acid functional group is ideal for reaction with a variety of commercially available chiral amines, while the amino group can be reacted with chiral acids. wikipedia.org The resulting diastereomers can then be separated by fractional crystallization, followed by removal of the resolving agent to yield the pure enantiomers. wikipedia.org A systematic screening of resolving agents would be a crucial first step.

Resolving Agent Type Example Agent Target Functional Group on Derivative
Chiral Base1-PhenylethylamineCarboxylic Acid
Chiral BaseBrucineCarboxylic Acid
Chiral Acid(+)-Tartaric AcidAmine
Chiral AcidCamphorsulfonic AcidAmine

Asymmetric Catalysis: A more modern and efficient approach involves the use of chiral catalysts to directly synthesize a single enantiomer. Research could explore the enantioselective synthesis of derivatives of this compound. For instance, processes like asymmetric hydrogenation, amination, or other C-C bond-forming reactions on a precursor molecule could be catalyzed by chiral metal complexes (e.g., using Rhodium, Ruthenium, or Palladium with chiral ligands) or organocatalysts. nih.govbohrium.com Developing methods for the asymmetric halogenation of β-amino acid derivatives is an area of active research and could provide a pathway to chiral precursors for this compound. nih.govbohrium.comfigshare.com

Exploration of Advanced Spectroscopic Probes (e.g., Solid-State NMR, THz Spectroscopy) for Deeper Structural Insights

The structural characterization of this compound has likely been limited to standard techniques like solution-state NMR, IR, and mass spectrometry. Future work should employ advanced spectroscopic probes to gain deeper insights into its solid-state structure, polymorphism, and intermolecular interactions.

Solid-State NMR (ssNMR): Unlike solution NMR, ssNMR provides detailed information about the molecule in its crystalline or amorphous solid form. For this compound, ¹³C and ¹⁵N ssNMR could reveal the presence of different polymorphs (crystal forms), identify the number of molecules in the asymmetric unit cell, and probe the local environment of the amino and carboxylic acid groups. nih.gov Studies on benzoic acid adsorption on surfaces using ¹⁷O ssNMR have demonstrated the power of this technique to elucidate reaction mechanisms and surface binding, a methodology that could be extended to this compound. beilstein-journals.org

Terahertz (THz) Spectroscopy: THz spectroscopy (typically 0.1-10 THz) probes low-frequency molecular vibrations, which are highly sensitive to the crystalline lattice and intermolecular interactions like hydrogen bonding. nih.gov Studies on benzoic acid and its derivatives have shown that THz spectra exhibit distinct absorption features corresponding to these collective vibrational modes. nih.govbohrium.com Applying THz spectroscopy to this compound could provide a unique fingerprint of its crystalline form and offer a powerful tool for studying polymorphism and the dynamics of its hydrogen-bonding network.

Spectroscopic Technique Information Gained for this compound Reference Concept
Solid-State NMR (¹³C, ¹⁵N)Polymorphism, crystal packing, local electronic environment.Benzoic acid co-crystals nih.gov
Solid-State NMR (¹⁷O)Probing interactions of the carboxylic acid group with surfaces.Benzoic acid on metal oxides beilstein-journals.org
Terahertz (THz) SpectroscopyCrystalline structure fingerprint, intermolecular vibration modes (e.g., hydrogen bonding).Benzoic acid and derivatives nih.govbohrium.comnih.gov

Deeper Mechanistic Insights through Advanced Computational Simulations (e.g., Molecular Dynamics, QM/MM)

Computational chemistry offers a powerful lens to understand the properties and reactivity of molecules at an atomic level. While likely used for basic geometry optimization, advanced simulations could provide profound mechanistic insights into this compound.

Density Functional Theory (DFT): DFT calculations are invaluable for predicting molecular properties. For this compound, DFT could be used to:

Calculate accurate geometries, vibrational frequencies (to aid in interpreting IR and Raman spectra), and NMR chemical shifts. researchgate.net

Determine electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps to predict reactive sites, and atomic charges. nih.govmdpi.com

Model the energetics of potential reaction pathways, transition states, and intermolecular interactions, such as hydrogen and halogen bonding.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. acs.org Future studies could use MD to:

Simulate the self-assembly of this compound in various solvents to understand how it forms aggregates in solution, a precursor to crystallization. acs.org

Investigate its interaction with biological macromolecules (e.g., proteins or DNA) or material surfaces at an atomistic level.

Explore its conformational landscape and the dynamics of its functional groups.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the accuracy of QM for a reactive center with the efficiency of MM for the surrounding environment. It would be ideal for modeling enzymatic reactions involving derivatives of this compound or its behavior in a complex matrix.

Computational Method Potential Application for this compound
Density Functional Theory (DFT)Prediction of spectroscopic data, electronic properties, reactive sites, and interaction energies.
Molecular Dynamics (MD)Simulation of self-assembly in solution, interaction with surfaces or biomolecules.
QM/MMModeling reactions in a complex environment (e.g., enzyme active site).

Integration into Supramolecular Chemistry and Self-Assembly Systems

The molecular structure of this compound is exceptionally well-suited for supramolecular chemistry. It contains multiple functional groups capable of forming specific, directional, non-covalent interactions, making it a prime candidate for designing complex, self-assembled architectures.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor, often forming robust dimeric structures with other carboxylic acids. acs.org The amino group provides additional hydrogen bond donor sites. These interactions can be used to guide the assembly of one-, two-, or three-dimensional networks.

Halogen Bonding: The two bromine atoms are potential halogen bond donors. Halogen bonding is an increasingly utilized non-covalent interaction in crystal engineering, where an electrophilic region on the halogen interacts with a Lewis base (like a nitrogen or oxygen atom). nih.govrsc.org The interplay between hydrogen and halogen bonding could lead to the formation of highly ordered and predictable supramolecular structures. nih.gov

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, further stabilizing the resulting supramolecular assemblies.

Future research should aim to co-crystallize this compound with various complementary molecules (e.g., pyridines, other carboxylic acids) to explore the hierarchy and competition between these different intermolecular forces. nih.gov This could lead to the rational design of novel co-crystals and functional materials with tailored architectures. beilstein-journals.orgbeilstein-journals.org

Exploration of New Materials Science Applications (e.g., Optoelectronics, Nanomaterials)

The unique electronic and structural features of this compound make it a compelling building block for new materials.

Optoelectronics: The electronic properties of a benzoic acid derivative are heavily influenced by its substituents. nih.gov The combination of an electron-donating amino group and electron-withdrawing (via inductive effect) bromine atoms could impart interesting photophysical properties. Future work could involve synthesizing donor-acceptor molecules using this compound as a core structure to create materials for applications like organic light-emitting diodes (OLEDs). samipubco.com

Nanomaterials:

Functionalized Nanoparticles: Benzoic acid and its derivatives can be used to functionalize the surface of nanoparticles, such as iron oxide (α-Fe₂O₃), to modify their properties and stability. nih.gov this compound could be used as a surface ligand to create novel hybrid nanomaterials with unique magnetic or optical characteristics.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a primary linker for the construction of MOFs. Using this compound as a linker could lead to MOFs with pores decorated with amino and bromo functionalities. These groups could then be used for post-synthetic modification, selective gas sorption, or catalysis.

Expansion into Diverse Catalytic Systems and Sustainable Chemical Transformations

The push towards green and sustainable chemistry opens up further avenues for this compound.

Organocatalysis: The presence of both an acidic (carboxylic acid) and a basic (amino) group within the same molecule raises the possibility of it or its derivatives acting as bifunctional organocatalysts. The steric hindrance from the bromine atoms could also introduce unique selectivity in catalytic transformations.

Sustainable Transformations: Aminobenzoic acids are recognized as important bio-derived building blocks. mdpi.comscirp.org While this compound is not a natural product, developing synthetic routes from bio-based precursors (e.g., starting from microbially produced 3-aminobenzoic acid) would align its chemistry with sustainability goals. scirp.org Furthermore, exploring its use in reactions that replace hazardous reagents or utilize greener solvents would be a valuable contribution. For example, using it as a building block in solvent-free reactions or reactions in water could enhance its environmental profile.

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize 3-Amino-2,6-dibromobenzoic acid?

  • Methodology : The synthesis typically involves halogenation of an aminobenzoic acid precursor. For example, bromination of m-aminobenzoic acid using a specialized apparatus (e.g., a three-necked flask with a stirrer, connected to traps for gas absorption) under controlled conditions. Stoichiometric bromine or brominating agents are employed, with careful temperature regulation (0–5°C) to avoid over-bromination .
  • Key Steps :

Dissolve m-aminobenzoic acid in a solvent like acetic acid or HBr.

Gradual addition of bromine while maintaining low temperatures.

Isolation via filtration and purification through recrystallization (e.g., using ethanol/water mixtures).

  • Validation : Yield and purity are confirmed via melting point analysis and elemental composition testing .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.0–8.5 ppm), with deshielding due to electron-withdrawing Br substituents. The amino group (–NH₂) may show broad peaks around δ 5–6 ppm unless derivatized .
  • ¹³C NMR : Carboxylic acid carbon (C=O) appears at δ 165–170 ppm; brominated carbons are upfield-shifted (δ 120–135 ppm) .
  • IR Spectroscopy : Stretching vibrations for –NH₂ (~3400 cm⁻¹), C=O (~1680 cm⁻¹), and C–Br (~600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ or [M–H]⁻ confirm molecular weight, with fragmentation patterns reflecting Br loss .

Advanced Research Questions

Q. How can bromination conditions be optimized to maximize yield and minimize byproducts?

  • Critical Factors :

  • Temperature Control : Excess heat promotes di-/tri-brominated byproducts. Sub-zero temperatures (–10°C) improve selectivity for mono-bromination .
  • Catalyst Use : Lewis acids (e.g., FeBr₃) enhance regioselectivity by directing Br to ortho/para positions relative to the amino group .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acetic acid aids protonation of the amino group to reduce side reactions .
    • Data Contradiction : Studies report varying optimal Br₂ ratios (1.5–2.5 eq.). Higher equivalents may improve yield but increase purification difficulty due to polybrominated impurities .

Q. What are the common sources of contradictory melting point or spectral data, and how can they be resolved?

  • Sources of Discrepancy :

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated) alter melting points. Recrystallization from ethanol/water vs. acetone may yield distinct polymorphs .
  • Impurity Profiles : Residual solvents (e.g., acetic acid) or brominated byproducts (e.g., 2,4,6-tribromo derivatives) skew data. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are critical .
    • Resolution : Standardize protocols for recrystallization and solvent removal. Cross-validate spectral data with computational modeling (e.g., DFT for NMR chemical shift prediction) .

Q. How do the positions of bromine and amino groups influence reactivity in derivatization reactions?

  • Steric and Electronic Effects :

  • Electrophilic Substitution : The amino group (–NH₂) is a strong ortho/para-director, but adjacent Br atoms sterically hinder reactions at the 2- and 6-positions. Nitration or sulfonation preferentially occurs at the 4-position .
  • Nucleophilic Aromatic Substitution : Br at electron-deficient positions (e.g., meta to –COOH) is susceptible to replacement by nucleophiles (e.g., –OH or –OCH₃) under basic conditions .
    • Case Study : In Suzuki coupling, the 2,6-dibromo scaffold facilitates selective cross-coupling at the 2-position when using Pd catalysts with bulky ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.